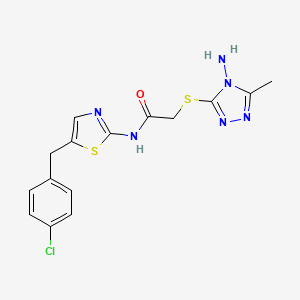
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C15H15ClN6OS2 and its molecular weight is 394.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-((4-amino-5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(5-(4-chlorobenzyl)thiazol-2-yl)acetamide is a member of the 1,2,4-triazole family, which has garnered attention due to its broad spectrum of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound features a triazole moiety linked to a thiazole ring, which is known for enhancing biological activity through various mechanisms. The presence of functional groups such as amino and thio groups contributes to its reactivity and interaction with biological targets.
1. Anticancer Activity
Research has indicated that derivatives of 1,2,4-triazoles exhibit significant anticancer properties. For instance:
- In vitro studies have shown that similar compounds demonstrate cytotoxic effects against various cancer cell lines, including lung adenocarcinoma (A549) and colon cancer (HCT 116). Compounds with structural similarities often exhibit IC50 values in the low micromolar range, indicating potent activity .
2. Antibacterial and Antifungal Properties
The triazole scaffold is recognized for its antibacterial and antifungal activities:
- Triazole derivatives have shown effectiveness against both drug-sensitive and resistant strains of bacteria. For example, certain derivatives have demonstrated antibacterial activity comparable to standard antibiotics like ampicillin .
3. Diuretic Effects
Studies on related compounds have revealed diuretic properties:
- Compounds derived from 4-amino-5-methyl-4H-1,2,4-triazole have exhibited both diuretic and antidiuretic effects. Notably, modifications in the substituents can enhance these properties significantly .
4. Analgesic Activity
Analgesic effects have also been documented:
- Some derivatives have shown substantial analgesic activity in animal models, outperforming conventional analgesics like Analgin in specific tests such as the hot plate test .
Structure-Activity Relationship (SAR)
The biological activity of triazole derivatives is often linked to their structural features:
- Substituent Influence : The presence of electron-donating or electron-withdrawing groups on the aromatic rings can significantly affect the potency of these compounds. For instance, methyl or chloro substitutions at specific positions enhance anticancer activity .
| Compound | IC50 (µM) | Activity Type |
|---|---|---|
| Compound A | 1.61 ± 1.92 | Anticancer |
| Compound B | 18.76 | Anticancer |
| Compound C | <10 | Antibacterial |
| Compound D | 0.74 | Antioxidant |
Case Studies
Several studies highlight the efficacy of triazole derivatives:
- Evren et al. (2019) developed novel thioacetamides based on thiazole structures that showed selective anticancer activity against A549 cells with promising IC50 values .
- Barbuceanu et al. synthesized mercapto-substituted triazoles that exhibited strong antibacterial effects against Gram-positive bacteria .
Properties
IUPAC Name |
2-[(4-amino-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN6OS2/c1-9-20-21-15(22(9)17)24-8-13(23)19-14-18-7-12(25-14)6-10-2-4-11(16)5-3-10/h2-5,7H,6,8,17H2,1H3,(H,18,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVSZGRYYGCWSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N1N)SCC(=O)NC2=NC=C(S2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














